molecular formula C8H13FO3 B1470810 2-Fluoro-3-(oxan-3-yl)propanoic acid CAS No. 1536021-84-7

2-Fluoro-3-(oxan-3-yl)propanoic acid

Cat. No. B1470810
M. Wt: 176.19 g/mol
InChI Key: OONXELFLMMBRRC-UHFFFAOYSA-N
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Description

“2-Fluoro-3-(oxan-3-yl)propanoic acid” is a research chemical with the molecular formula C8H13FO3 . It has a molecular weight of 176.19 g/mol.


Synthesis Analysis

The synthesis of 2-fluoro-3-hydroxypropionic acid, which is similar to the compound , was achieved using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM) . The concentration of 2-F-3-HP reached 50.0 mg/L by whole-cell transformation after 24 hours .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-3-(oxan-3-yl)propanoic acid” is characterized by the presence of a fluorine atom, an oxan-3-yl group, and a propanoic acid group. The exact mass of the compound is 176.08487243 .

Scientific Research Applications

Analytical Methods in Medicinal Chemistry

Research on derivatives of 4-oxoquinoline-3-propanoic acids, which share structural similarities with fluoroquinolone antibiotics, highlights the importance of analytical methods for quality control in the development of new antimicrobial drugs. The study demonstrates the application of 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS) for identifying specific by-products and ensuring the quality of active pharmaceutical ingredients (APIs) (Zubkov et al., 2016).

Biocatalytic Synthesis in Biotechnology

Fluorinated compounds, such as 2-fluoro-3-hydroxypropionic acid, demonstrate the expanding interest in incorporating fluorine into organic molecules for enhanced performance in medicine and materials science. A biocatalytic approach using E. coli for the synthesis of 2-fluoro-3-hydroxypropionic acid represents a significant advancement towards environmentally friendly and efficient production methods. This research underscores the potential of biotechnology in creating novel fluorinated compounds for various applications (Liu et al., 2022).

Radiopharmaceutical Development

The development of radiopharmaceuticals for PET imaging, such as the synthesis of [11C]CS1P1 targeting the sphingosine-1 phosphate receptor 1 (S1P1), demonstrates the role of fluorinated compounds in improving diagnostic tools. Automated synthesis under Good Manufacturing Practices (cGMP) conditions emphasizes the importance of fluorinated compounds in creating effective and safe radiopharmaceuticals for clinical use (Luo et al., 2019).

Environmental and Safety Evaluation

The safety evaluation of fluorinated substances in food contact materials, such as 3H-perfluoro-3-[(3-methoxy-propoxy)propanoic acid], ammonium salt, underlines the importance of assessing the environmental and health impacts of fluorinated compounds. This research provides crucial insights into the regulatory aspects and safety considerations necessary for the use of fluorinated chemicals in consumer products (Andon et al., 2011).

Future Directions

“2-Fluoro-3-(oxan-3-yl)propanoic acid” is a useful research chemical . It could potentially be used in the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

properties

IUPAC Name

2-fluoro-3-(oxan-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13FO3/c9-7(8(10)11)4-6-2-1-3-12-5-6/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONXELFLMMBRRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(oxan-3-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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